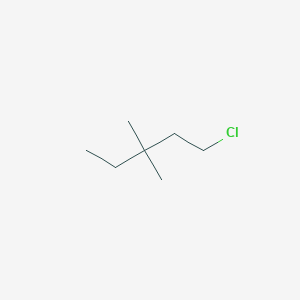

1-Chloro-3,3-dimethylpentane

Description

BenchChem offers high-quality 1-Chloro-3,3-dimethylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3,3-dimethylpentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,3-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSWEMWOYMXOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600997 | |

| Record name | 1-Chloro-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34887-09-7 | |

| Record name | 1-Chloro-3,3-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Chloro-3,3-dimethylpentane

CAS Number: 34887-09-7 Formula: C₇H₁₅Cl Molecular Weight: 134.65 g/mol [1][2][3][4]

Part 1: Executive Summary & Structural Logic

The "Homo-Neopentyl" Architecture

1-Chloro-3,3-dimethylpentane is a specialized alkyl halide intermediate characterized by a gamma-gem-dimethyl substitution pattern. Unlike the notorious neopentyl chloride (1-chloro-2,2-dimethylpropane), where the steric bulk is adjacent to the reaction center, this molecule positions the quaternary carbon at the C3 position.

Why this matters for Drug Development:

-

Metabolic Stability: The gem-dimethyl group at C3 blocks metabolic oxidation at that position and sterically shields the internal methylene (C2), extending the half-life of the alkyl chain in biological systems.

-

Conformational Locking: The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational freedom of the pentyl chain, favoring specific folding geometries. This is increasingly utilized in PROTAC (Proteolysis Targeting Chimera) linker design to optimize the entropic presentation of ligands to E3 ligases.

-

Reactivity Balance: Because the steric bulk is at the gamma position, the C1-chlorine bond remains accessible for Sₙ2 displacement reactions, unlike the kinetically inert neopentyl halides. This allows for cleaner nucleophilic substitutions with amines, thiols, or alkoxides.

Part 2: Chemical Identity & Physicochemical Profile[1][3]

The following data aggregates validated experimental values and calculated properties essential for process chemistry.

| Property | Value | Technical Note |

| CAS Number | 34887-09-7 | Unique identifier for the 1-chloro isomer.[1][2][3][5] |

| IUPAC Name | 1-Chloro-3,3-dimethylpentane | Synonyms: 3,3-Dimethylpentyl chloride.[1] |

| SMILES | CCC(C)(C)CCCl | Useful for cheminformatics/docking.[4] |

| Boiling Point | ~145–150 °C (Est.) | Higher than n-heptane due to molecular weight/shape. |

| Density | 0.88 ± 0.05 g/cm³ | Typical for mid-chain alkyl chlorides. |

| LogP | ~3.8 | Highly lipophilic; requires non-polar solvents for extraction. |

| Flash Point | ~35 °C | Flammable liquid; handle under inert atmosphere. |

Part 3: Synthetic Methodology (The "How-To")

Primary Route: Deoxychlorination of 3,3-Dimethylpentan-1-ol

The most reliable synthesis avoids free-radical chlorination (which yields complex mixtures) and instead proceeds via the alcohol precursor.

Protocol: Thionyl Chloride Mediated Substitution

Rationale: This method utilizes the internal return mechanism (Sₙi) or Sₙ2 pathway depending on additives, minimizing skeletal rearrangement.

Reagents:

-

Substrate: 3,3-dimethylpentan-1-ol (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂, 1.2 equiv)

-

Catalyst: DMF (Dimethylformamide, 0.1 equiv) - Critical for forming the Vilsmeier-Haack type intermediate.

-

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

-

Solvation: Dissolve 3,3-dimethylpentan-1-ol in anhydrous DCM (5 mL/mmol) and add catalytic DMF. Cool to 0°C.

-

Addition: Add SOCl₂ dropwise over 30 minutes. Caution: HCl gas evolution.

-

Reflux: Warm to room temperature, then reflux at 45°C for 2–4 hours. Monitor by GC-MS (Look for M+ peak at 134/136 Da).

-

Workup: Quench with ice water. Wash organic layer with sat. NaHCO₃ (to remove residual acid) and brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via fractional distillation.

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the conversion and the structural advantage preventing immediate rearrangement.

Caption: Synthesis via SOCl₂. The gamma-position of the gem-dimethyl group allows clean Sₙ2 substitution, avoiding the steric blockade seen in neopentyl systems.

Part 4: Applications in Drug Discovery

The "Linker" Strategy in PROTACs

In Targeted Protein Degradation (TPD), the physical properties of the linker connecting the E3 ligase ligand and the Warhead are critical.

-

Linear Alkyl Chains: Often too flexible (high entropic penalty upon binding).

-

PEG Chains: Hydrophilic but can suffer from oxidative degradation.

-

3,3-Dimethylpentyl Motif: Provides a "Goldilocks" zone. The hydrophobic bulk increases cell permeability, while the gem-dimethyl group restricts bond rotation, pre-organizing the linker for better binding thermodynamics.

Metabolic Blocking

Incorporating this moiety into a drug scaffold prevents ω-oxidation (oxidation at the chain end) and β-oxidation (cleavage of the chain). The quaternary carbon acts as a metabolic roadblock.

Workflow: Nucleophilic Displacement for Linker Synthesis

To attach this unit to a drug scaffold (e.g., an amine-containing warhead), the chloride is displaced.

Caption: Utilization of 1-Chloro-3,3-dimethylpentane to alkylate amines. The reaction proceeds via Sₙ2, facilitated by the distance of the steric bulk from the reaction center.

References

-

Chemical Identification: CAS Common Chemistry. Details for CAS RN 34887-09-7. American Chemical Society.[6] [Link]

-

Synthesis Precursors: PubChem Compound Summary for CID 100914, 3,3-Dimethyl-1-pentanol. National Center for Biotechnology Information (2024). [Link]

- Mechanistic Context: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Nucleophilic Substitution and the Neopentyl Effect).

-

Application in PROTACs: Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules.[7] Annual Review of Pharmacology and Toxicology, 57, 107-123. (Contextual reference for linker design principles).

Sources

- 1. molbase.com [molbase.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 34887-09-7: Pentane,1-chloro-3,3-dimethyl- [cymitquimica.com]

- 4. 34887-09-7|1-Chloro-3,3-dimethylpentane|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3,3-Dimethylpentane|High-Purity Research Chemical [benchchem.com]

- 7. US20250145611A1 - Nrf2 protein degraders - Google Patents [patents.google.com]

Technical Monograph: 1-Chloro-3,3-dimethylpentane

Structural Integrity, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7) represents a distinct class of homo-neopentyl alkyl halides. Unlike its lower homolog (neopentyl chloride), which is kinetically inert to

Structural Analysis & Physicochemical Properties[1]

The molecule features a primary alkyl chloride terminus separated from a quaternary carbon center by two methylene units. This specific architecture (C1-C2-C3) creates a unique steric environment where the bulk is positioned at the

Table 1: Physicochemical Profile

| Property | Value | Technical Note |

| Molecular Formula | ||

| Molecular Weight | 134.65 g/mol | |

| Boiling Point | ~146-148 °C | Estimated based on homolog extrapolation |

| Density | 0.882 g/cm³ | Higher than parent alkane due to Cl atom |

| LogP | 3.96 | High lipophilicity driven by alkyl branching |

| Rotatable Bonds | 3 | C1-C2, C2-C3, C3-C4 |

| Steric Class | Homo-neopentyl |

Structural Visualization

The following diagram illustrates the connectivity and the critical "insulating" effect of the C2 methylene group, which separates the reactive C1-Cl bond from the steric bulk of C3.

Figure 1: Connectivity map highlighting the C2 spacer that differentiates this molecule from inert neopentyl systems.

Synthetic Pathways[3][4]

For research applications requiring high isomeric purity, direct chlorination of alkanes is discouraged due to poor selectivity. The preferred route is the conversion of 3,3-dimethylpentan-1-ol to the chloride.

To prevent skeletal rearrangement (a known risk with carbocation intermediates in neopentyl-like systems), the Appel Reaction is the gold standard protocol. It proceeds via an oxyphosphonium intermediate, ensuring an

Protocol: Conversion of 3,3-Dimethylpentan-1-ol to 1-Chloro-3,3-dimethylpentane

Reagents:

-

Substrate: 3,3-Dimethylpentan-1-ol (1.0 eq)

-

Reagent A: Triphenylphosphine (

, 1.2 eq) -

Reagent B: Carbon Tetrachloride (

) or Hexachloroacetone (as Cl source) -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3,3-dimethylpentan-1-ol (10 mmol) and

(12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C. -

Activation: Dropwise add

(or substitute with N-chlorosuccinimide for greener chemistry) while maintaining temperature < 5°C. -

Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of alcohol.

-

Quench & Workup: Quench with saturated

. Extract with DCM (3x). -

Purification: The byproduct

precipitates upon addition of cold hexanes. Filter off the solids.[1] Concentrate the filtrate and purify via fractional distillation (bp ~146°C) or flash chromatography (100% Pentane).

Figure 2: The Appel reaction pathway ensures structural fidelity by avoiding carbocation-induced methyl shifts.

Reactivity Profile & Mechanistic Probes

The 1-chloro-3,3-dimethylpentane structure serves as a critical probe for distinguishing between

The "Gamma-Effect" on

Rates

-

Neopentyl Chloride (Beta-branching): Reaction rate is

relative to ethyl chloride. The -

1-Chloro-3,3-dimethylpentane (Gamma-branching): The steric bulk is moved one carbon away. The C2 methylene group possesses rotational freedom (gauche/anti conformers). While the gauche conformer places the C3-methyls in a blocking position, the anti conformer is accessible.

-

Result: This molecule reacts via

, but at a reduced rate compared to 1-chloropentane. It is not inert.

Metabolic Stability (Drug Design Application)

In medicinal chemistry, alkyl chains are often "soft spots" for metabolic oxidation by Cytochrome P450 (specifically

-

Mechanism: P450 enzymes typically oxidize the penultimate carbon.

-

Blockade: In 1-chloro-3,3-dimethylpentane derivatives, the C3 position is quaternary (no protons). This blocks hydroxylation at this position.

-

Utility: This scaffold is an excellent bioisostere for iso-pentyl groups when extending half-life (

) is required.

Experimental Safety & Handling

-

Flammability: High. Flash point is expected to be < 30°C. Ground all glassware.

-

Storage: Store under inert atmosphere (Argon) to prevent slow hydrolysis to HCl and alcohol, although the steric bulk provides some kinetic stability against moisture.

-

Toxicity: Like most alkyl halides, treat as a potential alkylating agent (mutagenic risk). Use double-gloving (Nitrile/Laminate) and work in a fume hood.

References

-

Appel Reaction Mechanism & Utility

-

Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

-

Source:

-

-

Steric Effects in Alkyl Halides (The Gem-Dimethyl Effect)

- Jung, M. E., & Piizzi, G. (2005).

-

Source:

-

Physical Properties & CAS Data

- PubChem Compound Summary for CID 19884395 (1-Chloro-3,3-dimethylpentane).

-

Source:

-

Metabolic Blocking Strategies

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

Source:

Sources

An In-depth Technical Guide to 1-Chloro-3,3-dimethylpentane: Nomenclature, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3,3-dimethylpentane is a halogenated alkane with a sterically hindered quaternary center. While not as extensively studied as some other alkyl halides, its structure presents interesting considerations for its synthesis and reactivity. This guide provides a comprehensive overview of its IUPAC nomenclature, a detailed plausible synthetic route, and an in-depth analysis of its expected spectroscopic properties. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may encounter or consider utilizing this compound in their work.

PART 1: IUPAC Nomenclature

The systematic naming of organic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1] The unambiguous naming of a molecule is crucial for clear communication in the scientific community. The IUPAC name for the compound with the chemical structure shown below is 1-chloro-3,3-dimethylpentane .

Caption: IUPAC numbering of the parent chain of 1-chloro-3,3-dimethylpentane.

The determination of this name follows a systematic application of IUPAC rules:

-

Identification of the Parent Chain: The longest continuous chain of carbon atoms is identified. In this case, it is a five-carbon chain, which corresponds to the parent alkane "pentane".[1]

-

Numbering the Parent Chain: The chain is numbered to give the substituents the lowest possible locants. In this molecule, we have a chloro group and two methyl groups.

-

Numbering from left to right (as depicted in the diagram) places the chloro group at position 1 and the two methyl groups at position 3. This gives the locants 1, 3, 3.

-

Numbering from right to left would place the methyl groups at position 3 and the chloro group at position 5, resulting in the locants 3, 3, 5.

-

-

Applying the "First Point of Difference" Rule: The set of locants is compared at the first point of difference. The set {1, 3, 3} is lower than {3, 3, 5}. Therefore, the correct numbering direction is from left to right, giving the chloro group the lowest possible number.

-

Alphabetical Ordering of Substituents: The names of the substituent groups are alphabetized. In this case, "chloro" comes before "dimethyl".

-

Assembling the Full IUPAC Name: The name is assembled by writing the locant and name of each substituent in alphabetical order, followed by the name of the parent chain. The presence of two methyl groups is indicated by the prefix "di-". Thus, the full IUPAC name is 1-chloro-3,3-dimethylpentane .[2]

PART 2: Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 1-chloro-3,3-dimethylpentane.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | PubChem[2] |

| Molecular Weight | 134.65 g/mol | PubChem[2] |

| CAS Number | 34887-09-7 | PubChem[2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Predicted to be in the range of 140-160 °C | |

| Density | Predicted to be around 0.8-0.9 g/mL | |

| SMILES | CCC(C)(C)CCCl | PubChem[2] |

| InChI | InChI=1S/C7H15Cl/c1-4-7(2,3)5-6-8/h4-6H2,1-3H3 | PubChem[2] |

PART 3: Synthesis of 1-Chloro-3,3-dimethylpentane

A plausible and efficient synthesis of 1-chloro-3,3-dimethylpentane can be achieved through a two-step process:

-

Step 1: Grignard Reaction to synthesize the precursor alcohol, 3,3-dimethylpentan-1-ol.

-

Step 2: Chlorination of the alcohol to yield the final product.

Caption: Proposed two-step synthesis of 1-chloro-3,3-dimethylpentane.

Experimental Protocol: Synthesis of 3,3-Dimethylpentan-1-ol via Grignard Reaction

This protocol is based on the general procedure for the reaction of Grignard reagents with aldehydes.[3][4][5]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3,3-Dimethylpropionaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the ethylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 3,3-dimethylpropionaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude 3,3-dimethylpentan-1-ol can be purified by distillation.

Experimental Protocol: Chlorination of 3,3-Dimethylpentan-1-ol

This protocol utilizes thionyl chloride for the conversion of the primary alcohol to the corresponding alkyl chloride.

Materials:

-

3,3-Dimethylpentan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,3-dimethylpentan-1-ol in anhydrous diethyl ether. Cool the solution in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution of the alcohol. A small amount of pyridine can be added to neutralize the HCl gas produced during the reaction.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture onto ice. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude 1-chloro-3,3-dimethylpentane can be purified by distillation.

PART 4: Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of 1-chloro-3,3-dimethylpentane is expected to show five distinct signals due to the five non-equivalent sets of protons.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | -CH₂-Cl | 3.4 - 3.6 | Triplet | 2H |

| b | -CH₂-C(CH₃)₂- | 1.6 - 1.8 | Triplet | 2H |

| c | -C(CH₃)₂- | 0.8 - 1.0 | Singlet | 6H |

| d | -CH₂-CH₃ | 1.2 - 1.4 | Quartet | 2H |

| e | -CH₂-CH₃ | 0.8 - 1.0 | Triplet | 3H |

-

Rationale for Chemical Shifts and Multiplicities:

-

The methylene protons adjacent to the electronegative chlorine atom (a) will be the most deshielded and appear furthest downfield as a triplet due to coupling with the adjacent methylene group (b).

-

The methylene protons at C2 (b) will be a triplet due to coupling with the methylene protons at C1 (a).

-

The two methyl groups at C3 (c) are equivalent and will appear as a singlet as they have no adjacent protons.

-

The methylene protons of the ethyl group (d) will be a quartet due to coupling with the three protons of the methyl group (e).

-

The methyl protons of the ethyl group (e) will be a triplet due to coupling with the two protons of the methylene group (d).

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of 1-chloro-3,3-dimethylpentane is expected to show six distinct signals, as all six carbon environments are unique.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -CH₂-Cl | 45 - 50 |

| 2 | -CH₂-C(CH₃)₂- | 40 - 45 |

| 3 | -C(CH₃)₂- | 30 - 35 |

| 4 | -CH₂-CH₃ | 25 - 30 |

| 5 | -C(CH₃)₂- | 20 - 25 |

| 6 | -CH₂-CH₃ | 5 - 10 |

-

Rationale for Chemical Shifts:

-

The carbon atom bonded to the chlorine (C1) will be the most deshielded among the sp³ carbons.

-

The quaternary carbon (C3) will also be significantly downfield.

-

The chemical shifts of the other carbons can be predicted based on their substitution and proximity to the electron-withdrawing chlorine atom.

-

Mass Spectrometry

The mass spectrum of 1-chloro-3,3-dimethylpentane will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A molecular ion peak should be observed at m/z = 134. An M+2 peak with approximately one-third the intensity of the M+ peak will also be present due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The fragmentation will be influenced by the stability of the resulting carbocations. Key fragmentation pathways would include:

-

Loss of a chlorine radical (•Cl): This would lead to a fragment at m/z = 99.

-

Loss of an ethyl radical (•CH₂CH₃): This is a likely fragmentation due to the formation of a stable tertiary carbocation, resulting in a peak at m/z = 105.

-

Loss of a propyl radical (•CH₂CH₂CH₃): This would result in a fragment at m/z = 91.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom could also occur.

-

PART 5: Reactivity and Applications

1-Chloro-3,3-dimethylpentane is a primary alkyl halide. The presence of a bulky quaternary center at the β-position is expected to significantly influence its reactivity.

-

Nucleophilic Substitution (Sₙ2) Reactions: Sₙ2 reactions are likely to be sterically hindered due to the bulky 3,3-dimethylpentyl group. The approach of a nucleophile to the α-carbon will be impeded, leading to slower reaction rates compared to less hindered primary alkyl halides.

-

Elimination (E2) Reactions: E2 reactions are possible in the presence of a strong, non-nucleophilic base. The steric hindrance that disfavors Sₙ2 reactions may make E2 a more competitive pathway.

The unique steric profile of 1-chloro-3,3-dimethylpentane could be exploited in the synthesis of complex molecules where controlled introduction of a bulky alkyl group is desired. It could serve as a building block in the synthesis of novel pharmaceuticals, agrochemicals, or materials where the 3,3-dimethylpentyl moiety imparts specific properties such as lipophilicity or metabolic stability.

References

-

Doc Brown's Chemistry. (n.d.). C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr. Retrieved from [Link]

- Google Patents. (n.d.). EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.

-

Brainly.com. (2023, June 15). [FREE] 3-chloro-2,2-dimethylpentane The ^1H NMR spectrum of a compound with molecular formula. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,3-dimethylpentane. Retrieved from [Link]

-

YouTube. (2022, July 31). How to Write the Structural Formula for 3,3-Dimethylpentane (C7H16). Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-chloro-3,3-dimethyl-. Retrieved from [Link]

-

Filo. (2025, September 29). Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane i... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,3-diethylpentane. Retrieved from [Link]

-

Quora. (2022, August 27). What is the chemical reaction of ethyl magnesium bromide with acetaldehyde?. Retrieved from [Link]

-

Filo. (2025, September 17). A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo... Retrieved from [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. 1-Chloro-3,3-dimethylpentane | C7H15Cl | CID 19884395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. [askfilo.com]

- 6. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reaction mechanisms involving 1-Chloro-3,3-dimethylpentane

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Chloro-3,3-dimethylpentane: A Case Study in Steric Hindrance and Carbocation Rearrangement

Abstract

1-Chloro-3,3-dimethylpentane presents a fascinating case study in organic reaction mechanisms, challenging the generalized reactivity patterns often associated with primary alkyl halides. While its structure designates it as primary, the significant steric hindrance imposed by a neighboring quaternary carbon atom fundamentally alters its chemical behavior. This guide provides an in-depth analysis of the competing reaction pathways—SN1, SN2, E1, and E2—that govern the transformation of this molecule. We will explore how steric impediment effectively shuts down the SN2 pathway, while the high energy of a primary carbocation forces any unimolecular (SN1/E1) reactions to proceed through a mandatory carbocation rearrangement. This technical guide, intended for researchers and drug development professionals, elucidates the causal factors behind these mechanisms, offers field-proven experimental protocols, and synthesizes the principles that dictate product outcomes.

Introduction: Structural Analysis of 1-Chloro-3,3-dimethylpentane

1-Chloro-3,3-dimethylpentane is a primary alkyl halide, a classification based on the single carbon substituent attached to the carbon atom bearing the chlorine. However, a deeper structural analysis reveals a crucial feature: a quaternary carbon at the C3 position, adjacent to the electrophilic C1-C2 bond. This "neopentyl-like" arrangement creates significant steric bulk near the reaction center, a factor that profoundly influences its kinetic and thermodynamic landscape. This steric shield is the primary determinant of the molecule's reactivity, making it an excellent model for understanding the interplay between substrate structure and reaction mechanism.

| Property | Value | Source |

| IUPAC Name | 1-chloro-3,3-dimethylpentane | [1] |

| Molecular Formula | C₇H₁₅Cl | [1] |

| Molar Mass | 134.65 g/mol | [1] |

| CAS Number | 34887-09-7 | [1] |

| Canonical SMILES | CCC(C)(C)CCCl | [1] |

The immediate prediction from this structure is twofold:

-

Bimolecular Nucleophilic Substitution (SN2) will be severely hindered.

-

Unimolecular reactions (SN1/E1) , if they occur, must overcome the high energy barrier of forming an unstable primary carbocation, suggesting that subsequent rearrangements are not just possible, but mechanistically imperative.[2][3][4]

The Challenge of Direct Substitution: The Kinetically Disfavored SN2 Pathway

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[5] This mechanism is highly sensitive to steric hindrance. For primary alkyl halides with minimal branching, like 1-chlorobutane, this pathway is efficient. However, in the case of 1-chloro-3,3-dimethylpentane, the bulky 3,3-dimethylpentyl group acts as a formidable barrier, preventing the nucleophile from achieving the necessary orbital overlap for backside attack.

This situation is analogous to the classic example of 1-chloro-2,2-dimethylpropane (neopentyl chloride), which is famously inert to SN2 reactions due to the sterically demanding tert-butyl group.[4][6] Any attempt by a nucleophile to approach the C1 carbon is met with strong van der Waals repulsion from the methyl and ethyl groups on the C3 quaternary center. Consequently, the activation energy for the SN2 pathway is prohibitively high, rendering this mechanism kinetically insignificant under typical conditions.

Unimolecular Pathways: The Dominance of Carbocation Rearrangement

With the SN2 pathway blocked, reactions in polar, non-basic media proceed through unimolecular mechanisms. Both SN1 and E1 pathways share a common, rate-determining first step: the spontaneous dissociation of the leaving group to form a carbocation intermediate.[7]

The Rate-Determining Step and the Unstable Primary Carbocation

The initial ionization of 1-chloro-3,3-dimethylpentane yields a primary carbocation. Primary carbocations are notoriously unstable due to a lack of hyperconjugation and inductive effects to delocalize the positive charge.[4] This step has a very high activation energy and is the bottleneck of the entire process.

The Mechanistic Imperative: A Cascade to Stability

Nature abhors unstable intermediates. The nascent primary carbocation undergoes an immediate and rapid structural rearrangement to form a more stable carbocation.[3][8][9] The driving force is the significant gain in stability when converting a primary carbocation to a secondary or, ideally, a tertiary one. For the 1-(3,3-dimethylpentyl) cation, the most plausible rearrangement is a 1,2-hydride shift.

Mechanism of Rearrangement: A hydrogen atom on the adjacent carbon (C2), along with its bonding pair of electrons, migrates to the positively charged C1 carbon. This process occurs through a transient three-center, two-electron bond.

-

Initial Cation: CH₃CH₂C(CH₃)₂CH₂CH₂⁺ (Primary)

-

Rearranged Cation: CH₃CH₂C(CH₃)₂CH⁺CH₃ (Secondary)

This secondary carbocation is significantly more stable than the primary precursor, making the rearrangement process extremely fast and essentially irreversible.

Product Formation: Nucleophilic Attack and Elimination

Once the more stable secondary carbocation is formed, it can be consumed in two competing ways:

-

SN1 Pathway: The solvent or another weak nucleophile attacks the electrophilic secondary carbocation. For example, in an ethanol solvent, this results in the formation of an ether.

-

E1 Pathway: The solvent acts as a weak base, abstracting a proton from a carbon adjacent to the carbocation center (either C2 or C4). According to Zaitsev's Rule , the major elimination product will be the more substituted (and thus more stable) alkene, which results from removing a proton from the C4 position.[10]

The Concerted Elimination: The E2 Pathway

Under strongly basic conditions, a different mechanism, E2, becomes dominant. The E2 reaction is a concerted process where a strong base removes a proton from a beta-carbon while the leaving group departs simultaneously.[11] This pathway completely bypasses the formation of a carbocation intermediate.

For 1-chloro-3,3-dimethylpentane, the protons on C2 are accessible to a base. The E2 mechanism is favored by:

-

Strong Bases: High concentrations of bases like ethoxide (EtO⁻) or tert-butoxide (t-BuO⁻) are required.

-

Sterically Hindered Bases: Bulky bases like potassium tert-butoxide favor elimination over substitution because it is easier for them to abstract a proton from the periphery of the molecule than to perform a nucleophilic attack at a sterically shielded carbon.

The E2 reaction of 1-chloro-3,3-dimethylpentane will yield a single, non-rearranged alkene product: 3,3-dimethylpent-1-ene .

Experimental Considerations and Protocols

To validate the mechanistic pathways described, specific experimental conditions can be chosen to favor one outcome over the others.

Protocol for Solvolysis (SN1/E1 Dominance)

This protocol is designed to promote the formation of the carbocation intermediate, leading to rearranged products.

-

Objective: To generate and characterize the products from the SN1/E1 reaction of 1-chloro-3,3-dimethylpentane via a rearranged carbocation.

-

Causality: A polar protic solvent (aqueous ethanol) is used to stabilize the ionic carbocation intermediate and the departing chloride ion, facilitating the rate-determining ionization step.[12][13][14] Heat is applied to provide the necessary activation energy and generally favors elimination over substitution.[15]

-

Methodology:

-

Dissolve 1-chloro-3,3-dimethylpentane (1.0 eq) in a solution of 80% ethanol/20% water.

-

Heat the mixture at reflux (approx. 80-85 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using diethyl ether and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the rearranged ether (SN1 product) and the rearranged alkenes (E1 products).

-

Protocol for Directed Elimination (E2 Dominance)

This protocol uses a strong, bulky base to favor the direct, non-rearranged elimination product.

-

Objective: To synthesize 3,3-dimethylpent-1-ene via an E2 mechanism, avoiding carbocation rearrangement.

-

Causality: Potassium tert-butoxide is a strong, sterically hindered base. Its bulkiness makes it a poor nucleophile, thus disfavoring any potential substitution reactions.[16] It readily abstracts a proton, promoting the E2 pathway. Tert-butanol is used as the solvent as it is less polar than water/ethanol, which disfavors carbocation formation.

-

Methodology:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Add 1-chloro-3,3-dimethylpentane (1.0 eq) dropwise to the solution at room temperature.

-

Gently heat the mixture to 50 °C and stir for 2-4 hours, monitoring by GC.

-

Cool the reaction, quench by adding water, and perform a liquid-liquid extraction with pentane.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation.

-

Analyze the product by GC-MS and ¹H NMR to confirm the formation of 3,3-dimethylpent-1-ene.

-

Summary of Competing Mechanisms

The choice of reagents and conditions is critical in directing the reactivity of 1-chloro-3,3-dimethylpentane. The following table summarizes the controlling factors.

| Mechanism | Substrate Factors | Nucleophile / Base | Solvent | Expected Major Product(s) |

| SN2 | Primary, but sterically hindered | Strong, unhindered nucleophile | Polar Aprotic (e.g., DMSO) | No Reaction (or extremely slow) |

| SN1/E1 | Prone to rearrangement | Weak nucleophile / Weak base | Polar Protic (e.g., EtOH/H₂O) | Rearranged substitution and elimination products |

| E2 | Accessible β-protons | Strong, bulky base (e.g., t-BuOK) | Aprotic or less polar (e.g., t-BuOH) | Non-rearranged alkene (3,3-dimethylpent-1-ene) |

Conclusion

1-Chloro-3,3-dimethylpentane serves as a powerful instructional tool for moving beyond simple reactivity rules. Its behavior demonstrates that a molecule's steric and electronic properties must be considered in concert. The steric blockade of the SN2 pathway and the electronic instability of the primary carbocation force the molecule into elegant and predictable rearrangement cascades under unimolecular conditions. Conversely, the use of a strong, bulky base provides a distinct path to a non-rearranged product via the E2 mechanism. For the synthetic chemist, understanding these competing pathways is paramount to controlling reaction outcomes and strategically designing synthetic routes.

References

-

University of Calgary. (n.d.). Ch 8 : SN1 mechanism. Retrieved February 7, 2026, from [Link]

-

DC Fine Chemicals. (2026, January 24). The Role of 1-Chloro-3,3-dimethylbutane in Advanced Organic Synthesis. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). SN1 reaction. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2012, September 19). The E1 Reaction and Its Mechanism. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2025, December 12). Mechanism of the E2 Reaction. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). E1 Reaction Mechanism and E1 Practice Problems. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2019, August 12). 8.9: The E1 Reaction. Retrieved February 7, 2026, from [Link]

-

Chad's Prep. (n.d.). Introduction to SN1 Reactions. Retrieved February 7, 2026, from [Link]

-

Bartleby. (2021, December 5). When (R)-3-Chloro-2,3-dimethylpentane (structure below) is sub presence of I' as the nucleophile, the product of the reaction wll CI. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2020, July 7). 7.6: The SN1 Reaction. Retrieved February 7, 2026, from [Link]

-

Aakash Institute. (n.d.). Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Total Organic Chemistry. (2020, June 16). E1 Reaction and Mechanism | Organic Chemistry Lessons [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-3,3-dimethylpentane. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

Pearson. (n.d.). The reaction of 3,3-dimethylpent-1-ene with HCl forms 2-chloro-3,3-dimethylpentane and 3-chloro-2,3-dimethylpentane. Retrieved February 7, 2026, from [Link]

-

Reddit. (2018, June 15). Will 1-chloro-2,2-dimethylpropane undergo SN1 mechanism? r/chemhelp. Retrieved February 7, 2026, from [Link]

-

Filo. (2025, January 2). 3-chloro-3-methylpentane what is major product. Retrieved February 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2024, February 25). Mechanism for elimination in 3-Chloro-1,4-cyclohexadiene. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2020, June 6). 1.14: Sn1 and Sn2 Reactions Answers. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2020, June 6). 1.13: Sn1 and Sn2 Reactions Exercises. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 22). Rearrangement of Carbocations. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, November 12). How to decide between different possible substitution/elimination mechanisms under given conditions? Retrieved February 7, 2026, from [Link]

-

Course Hero. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Sn1 and Sn2 Reactions. Retrieved February 7, 2026, from [Link]

-

Ashenhurst, J. (2012, August 22). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-3,3-diethylpentane. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

-

Chad's Prep. (2018, September 13). 7.2b Carbocation Rearrangements in SN1 Reactions [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved February 7, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, April 22). Newman Projections [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

Filo. (2023, November 4). Draw the elimination products for each of the following E2 reactions; if... Retrieved February 7, 2026, from [Link]

-

LibreTexts Chemistry. (2019, June 5). 9.17: Carbocation Rearrangements. Retrieved February 7, 2026, from [Link]

-

ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube. Retrieved February 7, 2026, from [Link]

-

Ryu, Z. H., et al. (2004). Stoichiometric Solvent Effect on SN1 Solvolytic Reactivity Accounting for Phenomenon of Maximum Rates in Methanol-Nitromethane Mixtures. Bulletin of the Korean Chemical Society, 25(9), 1347-1350. Retrieved February 7, 2026, from [Link]

-

Study.com. (n.d.). Draw the major product formed when (R)-1-chloro-3-methyl pentane is treated with NaOCH₂CH₃. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved February 7, 2026, from [Link]

Sources

- 1. 1-Chloro-3,3-dimethylpentane | C7H15Cl | CID 19884395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]

- 4. Reddit - Prove your humanity [reddit.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Introduction to SN1 Reactions - Chad's Prep® [chadsprep.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data of 1-Chloro-3,3-dimethylpentane: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 1-Chloro-3,3-dimethylpentane. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data of this compound. The guide emphasizes the interpretation of spectroscopic data for structural elucidation and quality control, grounded in established scientific principles.

Introduction to 1-Chloro-3,3-dimethylpentane

1-Chloro-3,3-dimethylpentane (C7H15Cl) is a halogenated alkane with a molecular weight of approximately 134.65 g/mol .[1][2] Its structure, featuring a quaternary carbon and a primary chloride, presents a unique spectroscopic fingerprint. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the analysis of reaction kinetics involving this molecule. Haloalkanes are significantly more reactive than their alkane counterparts due to the polar carbon-halogen bond, making them versatile intermediates in organic synthesis.[3][4][5]

Molecular Structure of 1-Chloro-3,3-dimethylpentane

Caption: Ball-and-stick model of 1-Chloro-3,3-dimethylpentane.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of 1-Chloro-3,3-dimethylpentane is expected to show a molecular ion peak (M+) and several characteristic fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope.

Key Predicted Fragmentation Pathways:

-

Alpha-cleavage: Loss of a propyl group or an ethyl group from the quaternary carbon.

-

Loss of HCl: A common fragmentation pathway for alkyl chlorides.

-

Cleavage of the C-Cl bond: Resulting in a C7H15+ fragment.

Predicted Fragmentation Diagram

Caption: Predicted major fragmentation pathways for 1-Chloro-3,3-dimethylpentane in EI-MS.

Data Summary: Predicted Mass Spectrum

| m/z | Predicted Ion | Significance |

| 134/136 | [C7H15Cl]+• | Molecular ion peak with characteristic isotopic pattern for Chlorine.[1] |

| 99 | [C7H15]+ | Loss of Chlorine radical. |

| 71 | [C5H11]+ | Cleavage at the quaternary carbon. |

| 57 | [C4H9]+ | Cleavage at the quaternary carbon. |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of 1-Chloro-3,3-dimethylpentane in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with electrons (typically at 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Chloro-3,3-dimethylpentane is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the chlorine atom and the steric environment.

Predicted ¹H NMR Signals

Caption: Predicted ¹H NMR chemical shifts for 1-Chloro-3,3-dimethylpentane.

Data Summary: Predicted ¹H NMR Spectrum

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH2Cl | 3.4 - 3.6 | Triplet | 2H |

| -CH2-C(CH3)2- | 1.6 - 1.8 | Triplet | 2H |

| -CH2-CH3 | 1.2 - 1.4 | Quartet | 2H |

| -C(CH3)2- | 0.8 - 1.0 | Singlet | 6H |

| -CH2-CH3 | 0.8 - 1.0 | Triplet | 3H |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically non-equivalent and thus produce seven distinct signals.[6] The carbon attached to the chlorine atom will be significantly deshielded.[7][8]

Data Summary: Predicted ¹³C NMR Spectrum

| Assignment | Predicted Chemical Shift (ppm) |

| -CH2Cl | 45 - 50 |

| -CH2-C(CH3)2- | 40 - 45 |

| -C(CH3)2- | 30 - 35 |

| -CH2-CH3 | 25 - 30 |

| -C(CH3)2- | 20 - 25 |

| -CH2-CH3 | 10 - 15 |

| Quaternary C | 35 - 40 |

Note: These are estimated values based on analogous structures.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-3,3-dimethylpentane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorptions

The IR spectrum of 1-Chloro-3,3-dimethylpentane is expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations. The absence of signals for hydroxyl, carbonyl, or other functional groups can confirm the purity of the compound.

Data Summary: Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2850-3000 | C-H stretch (alkane) | Strong |

| 1450-1470 | C-H bend (methylene) | Medium |

| 1365-1385 | C-H bend (methyl) | Medium-Strong |

| 650-800 | C-Cl stretch | Strong |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[10]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like 1-Chloro-3,3-dimethylpentane, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum (of the empty salt plates) should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key analytical features of 1-Chloro-3,3-dimethylpentane. The predicted mass spectrum, ¹H and ¹³C NMR spectra, and IR spectrum offer a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers and scientists working with this and similar halogenated alkanes.

References

-

Doc Brown's Chemistry. (n.d.). The high resolution 1H NMR spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-chloro-3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,3-dimethylpentane. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Brainly. (2023). The ^1H NMR spectrum of a compound with molecular formula C7H15Cl. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Revision notes on the chemistry of haloalkanes halogenoalkanes alkyl halides. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

chemrevise. (n.d.). Haloalkanes. Retrieved from [Link]

-

Save My Exams. (n.d.). Reactions of Haloalkanes. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3,3-diethylpentane. Retrieved from [Link]

-

StudySmarter. (n.d.). Reactions of Haloalkanes: Meaning, Examples. Retrieved from [Link]

-

Filo. (2025). Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Haloalkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,2,3-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentane, 1,3-dimethyl-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Stenutz. (n.d.). 1-chloro-3,3-dimethylbutane. Retrieved from [Link]

Sources

- 1. 1-Chloro-3,3-dimethylpentane | C7H15Cl | CID 19884395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. savemyexams.com [savemyexams.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Predict how many signals are possible for 1-Chloro-2,4-dimethyl pentane i.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Structural Elucidation of 1-Chloro-3,3-dimethylpentane: A High-Resolution 1H NMR Technical Guide

Executive Summary & Structural Context

Target Audience: Synthetic Chemists, Analytical Scientists, and QC Specialists.

This guide details the structural verification of 1-Chloro-3,3-dimethylpentane (

Understanding this decoupling is critical for distinguishing this specific isomer from its structural analogs (e.g., 1-chloro-2,2-dimethylpentane). The presence of a quaternary center acts as a scalar coupling barrier, simplifying the spectrum into distinct, predictable multiplets that must be rigorously assigned to confirm identity.

The Analytical Challenge

The primary challenge in verifying this structure is confirming the position of the gem-dimethyl group relative to the chlorine atom.

-

Hypothesis: If the quaternary carbon is at position 3, the

-methylene protons (attached to Cl) will couple to the -

Counter-Hypothesis: If the quaternary carbon were at position 2 (1-chloro-2,2-dimethylpentane), the

-methylene protons would have no neighbors, resulting in a singlet .

Analytical Workflow

The following diagram outlines the critical path for high-fidelity data acquisition and processing for this aliphatic chloride.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible and publication-quality spectra, adherence to specific acquisition parameters is required. Aliphatic chains often exhibit long longitudinal relaxation times (

Sample Preparation

-

Solvent: Chloroform-d (

) with 0.05% v/v TMS (Tetramethylsilane).-

Rationale:

provides excellent solubility for lipophilic alkyl chlorides and the TMS peak serves as the internal reference (0.00 ppm).

-

-

Concentration: 10–20 mg of analyte in 600

L solvent.-

Warning: Over-concentration (>50 mg) can cause viscosity broadening and radiation damping, obscuring fine splitting in the ethyl group.

-

-

Tube Quality: 5mm high-precision NMR tube (Camphor or Wilmad 528-PP equivalent).

Acquisition Parameters (400 MHz or higher recommended)

| Parameter | Value | Technical Rationale |

| Pulse Angle | Use | |

| Relaxation Delay (d1) | 10 - 15 seconds | Critical: Methyl protons on quaternary carbons have long |

| Spectral Width | -2 to 14 ppm | Ensures capture of all signals plus potential exchangeable protons or impurities. |

| Scans (ns) | 16 to 64 | Sufficient S/N ratio for >10mg samples. |

| Temperature | 298 K ( | Standardizes chemical shifts. |

Theoretical Prediction & Spin System Logic

Before analyzing the spectrum, we must map the molecule's connectivity to predicted NMR behavior.

Structure:

The "Spin Trap" Effect

The quaternary Carbon 3 (C3) has no protons. This breaks the scalar coupling (

-

System A (Chloroethyl tail):

-

The C1 protons couple only to C2.

-

The C2 protons couple only to C1.

-

Result: Two distinct triplets (assuming free rotation averages the gauche/anti conformers).

-

-

System B (Ethyl group):

[1]-

Standard ethyl pattern (Quartet + Triplet).

-

-

System C (Gem-dimethyls):

[1]-

Isolated spin system. No vicinal protons (3 bonds away).

-

Result: Sharp Singlet.

-

Detailed Spectral Analysis

The following data represents the expected chemical shifts (

Assignment Table

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 1 | 3.50 - 3.55 | Triplet ( | 2H | ~7.0 Hz | Deshielded by electronegative Cl. | |

| 2 | 1.75 - 1.85 | Triplet ( | 2H | ~7.0 Hz | ||

| 4 | 1.30 - 1.35 | Quartet ( | 2H | ~7.5 Hz | Methylene of the ethyl group. | |

| 3-Me | 0.88 - 0.92 | Singlet ( | 6H | N/A | High intensity singlet; characteristic of gem-dimethyl. | |

| 5 | 0.82 - 0.86 | Triplet ( | 3H | ~7.5 Hz | Terminal methyl of ethyl group. |

Critical Interpretation Points

The Alpha-Methylene (3.52 ppm)

This signal is the diagnostic anchor.

-

Verification: It must appear as a triplet .

-

Failure Mode: If this signal appears as a singlet , the structure is likely 1-chloro-2,2-dimethylpentane. The triplet confirms that the adjacent carbon (C2) bears two protons.

The Beta-Methylene (1.80 ppm)

This signal often appears slightly broadened or shows "roofing" (second-order effects) leaning towards the downfield signal at 3.52 ppm.

-

Verification: It must integrate to 2H.

-

Differentiation: In the isomer 1-chloro-4,4-dimethylpentane, this signal would be a quintet (coupling to two neighbors). Here, it is a triplet (coupling only to C1), confirming C3 is quaternary.

The Methyl Region (0.80 - 0.95 ppm)

This region requires careful inspection.

-

The Gem-dimethyl singlet (6H) and the Ethyl terminal triplet (3H) are chemically distinct but magnetically similar.

-

Resolution: At 300 MHz, these peaks may partially overlap. At 600 MHz, they should be baseline resolved.

-

Integration Check: The total integration of the 0.8-1.0 ppm region must equal 9H relative to the 2H signal at 3.5 ppm.

Impurity Profiling & Validation

To ensure the spectrum is valid, check for common impurities associated with the synthesis or solvent.

| Impurity | Shift in | Multiplicity | Source |

| Chloroform (Residual) | 7.26 | Singlet | Solvent |

| Water | 1.56 | Broad Singlet | Solvent/Atmosphere |

| Dichloromethane | 5.30 | Singlet | Common extraction solvent |

| TMS | 0.00 | Singlet | Internal Reference |

Note: Water peak position is concentration and temperature dependent.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and chemical shift prediction).

-

Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3] [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry. [Link]

Sources

An In-depth Technical Guide to 13C NMR Assignments for 1-Chloro-3,3-dimethylpentane

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-3,3-dimethylpentane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. The document will delve into the theoretical principles governing the 13C NMR spectrum of this molecule, predict the chemical shifts of each carbon atom, and provide a detailed experimental protocol for acquiring the spectrum.

Introduction to 13C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1][2] Unlike ¹H NMR, where signal splitting and overlapping peaks can complicate spectral interpretation, 13C NMR spectra are often simpler, with each unique carbon atom in a molecule typically giving rise to a distinct signal.[3][4] This is largely due to the wide range of chemical shifts, typically 0-220 ppm, which minimizes signal overlap.[3][5]

The position of a signal in a 13C NMR spectrum, known as the chemical shift (δ), is highly dependent on the electronic environment of the carbon nucleus.[3][5] Factors such as the electronegativity of attached atoms, the hybridization of the carbon, and steric effects all influence the magnetic field experienced by the nucleus, and thus its resonance frequency.[3][5] For instance, carbons bonded to electronegative atoms like chlorine are "deshielded" and appear at a higher chemical shift (downfield) compared to carbons in a simple alkane environment.[1][5]

Predicting the 13C NMR Spectrum of 1-Chloro-3,3-dimethylpentane

To accurately assign the 13C NMR spectrum of 1-chloro-3,3-dimethylpentane, we must first analyze its structure to determine the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all seven carbon atoms are in unique chemical environments and are therefore expected to produce seven distinct signals in the 13C NMR spectrum.[6]

The structure of 1-chloro-3,3-dimethylpentane is as follows:

Analysis of Chemical Environments:

-

C1: A primary carbon (CH2) directly bonded to an electronegative chlorine atom. This will cause a significant downfield shift.

-

C2: A secondary carbon (CH2) adjacent to the chlorine-bearing carbon. It will be deshielded, but to a lesser extent than C1.

-

C3: A quaternary carbon bonded to two methyl groups, a CH2 group, and another CH2 group. Quaternary carbons typically show weaker signals.[5][7]

-

C4: A secondary carbon (CH2) adjacent to the quaternary carbon.

-

C5: A primary carbon (CH3) at the end of the pentane chain.

-

C6 & C7: Two primary carbons (CH3) attached to the quaternary carbon (C3). These two methyl groups are chemically equivalent due to free rotation around the C3-C(CH3)2 bond. Therefore, they will produce a single, more intense signal. Correction: A closer look at the structure reveals that the two methyl groups attached to the quaternary carbon are diastereotopic due to the chiral center that would be created if one of the methyl protons were substituted. However, for the purpose of a standard broadband decoupled 13C NMR, they are often observed as a single peak due to very similar chemical environments. For a more rigorous analysis, they might be resolved as two distinct signals. For the purpose of this guide, we will treat them as giving a single signal.

Predicted Chemical Shift Assignments:

The chemical shifts can be predicted based on established empirical data for similar structural motifs.[7][8] The presence of the electron-withdrawing chlorine atom will have the most significant effect on the chemical shift of the carbon it is directly attached to (C1).[1][5] This effect diminishes with distance.

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | CH₂ | 45 - 55 | Directly attached to electronegative Cl, causing a strong downfield shift.[1][5] |

| C2 | CH₂ | 30 - 40 | β to Cl, experiences a moderate downfield shift. |

| C3 | C | 35 - 45 | Quaternary carbon, deshielded by surrounding alkyl groups. |

| C4 | CH₂ | 40 - 50 | Influenced by the steric bulk of the quaternary center. |

| C5 | CH₃ | 10 - 20 | Terminal methyl group in an alkane chain. |

| C6 & C7 | CH₃ | 25 - 35 | Methyl groups attached to a quaternary carbon. |

Advanced Spectral Interpretation with DEPT

To unambiguously assign each signal, Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is an invaluable tool.[9][10] DEPT experiments differentiate carbon signals based on the number of attached protons.[9][11]

-

DEPT-90: Only CH (methine) carbons will appear as positive signals.

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.[1]

By comparing the standard broadband-decoupled 13C NMR spectrum with the DEPT-90 and DEPT-135 spectra, we can definitively identify the multiplicity of each carbon signal.

Experimental Protocol for 13C NMR Acquisition

The following is a generalized, self-validating protocol for obtaining a high-quality 13C NMR spectrum of 1-chloro-3,3-dimethylpentane.

1. Sample Preparation:

- Accurately weigh approximately 50-100 mg of 1-chloro-3,3-dimethylpentane.

- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent provides the field-frequency lock for the NMR spectrometer.

- Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).[2][7]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high-resolution spectra.

- Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

- Set the appropriate spectral width (e.g., 0-250 ppm) to ensure all carbon signals are observed.

- Use a pulse program for broadband proton decoupling to simplify the spectrum to single lines for each carbon.

- Set the acquisition time to at least 1-2 seconds for good digital resolution.

- A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, although for qualitative analysis, a shorter delay can be used to save time.

- Accumulate a sufficient number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio. The low natural abundance of 13C (1.1%) necessitates signal averaging.[1]

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

- Perform baseline correction to obtain a flat baseline.

5. DEPT Spectra Acquisition:

- Following the acquisition of the standard 13C spectrum, run DEPT-90 and DEPT-135 experiments using the appropriate pulse programs.

- Process the DEPT spectra in the same manner as the standard 13C spectrum.

Visualization of the Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Caption: Experimental workflow for 13C NMR analysis.

Logical Relationships in Spectral Assignment

The assignment of each peak in the 13C NMR spectrum of 1-chloro-3,3-dimethylpentane is a deductive process based on several key principles. The following diagram illustrates the logical connections between the molecular structure and the predicted spectral features.

Caption: Logic diagram for 13C NMR spectral assignment.

Conclusion

The 13C NMR spectrum of 1-chloro-3,3-dimethylpentane is predicted to show seven distinct signals, each corresponding to a unique carbon environment. The chemical shifts are primarily influenced by the electronegativity of the chlorine atom and the steric environment around the quaternary carbon. By employing a combination of broadband proton-decoupled 13C NMR and DEPT experiments, a complete and unambiguous assignment of all carbon signals can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data for this and similar molecules, which is essential for accurate structural elucidation in research and development.

References

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). DEPT. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10671–10681. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Wang, B., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297. [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

Ghencea, A., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6265. [Link]

-

Andrec, M., et al. (2001). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Proceedings of the National Academy of Sciences, 98(21), 11884–11888. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798–11809. [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Clark, J. (2023, July). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Maitland Jones, Jr. (n.d.). 13C-NMR. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (2016). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. Retrieved from [Link]

-

Li, D. W., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1676–1679. [Link]

-

de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 20(3), 291–307. [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fiveable.me [fiveable.me]

- 10. bhu.ac.in [bhu.ac.in]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

Technical Analysis: Infrared Spectral Signature of 1-Chloro-3,3-dimethylpentane

Executive Summary

This technical guide provides a comprehensive infrared (IR) spectroscopic profile of 1-Chloro-3,3-dimethylpentane (CAS: 34887-09-7).[1] As a structural intermediate often utilized in the synthesis of sterically hindered agrochemicals and pharmaceutical motifs, accurate identification of this molecule relies on distinguishing its primary alkyl halide functionality from the spectrally dominant gem-dimethyl (